molecular formula C13H28O2Si B8664144 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol CAS No. 832131-69-8

2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol

Cat. No.: B8664144
CAS No.: 832131-69-8
M. Wt: 244.44 g/mol
InChI Key: XAXDWAKVUCNTJV-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the tert-butyl(dimethyl)silyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques such as distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol can undergo various chemical reactions, including:

  • Oxidation

    • The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
  • Reduction

    • The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF) for deprotection.

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation.

    Reduction: LiAlH4, NaBH4.

    Substitution: TBAF for deprotection.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Deprotected alcohols or new functionalized compounds.

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is used in various scientific research applications:

  • Chemistry

    • Used as a protecting group for alcohols in multi-step organic synthesis.
    • Acts as an intermediate in the synthesis of complex molecules.
  • Biology

    • Utilized in the synthesis of biologically active compounds and pharmaceuticals.
  • Medicine

    • Involved in the development of drug candidates and medicinal chemistry research.
  • Industry

    • Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol primarily involves the stability and reactivity of the tert-butyl(dimethyl)silyl group. This group provides steric protection to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for further functionalization or modification.

Comparison with Similar Compounds

Similar Compounds

    2-({[tert-Butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of cyclohexanol.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a cyclohexanol ring.

    2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol: Features a propenyl group instead of a cyclohexanol ring.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanol is unique due to its cyclohexanol backbone, which provides different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclohexanol ring’s conformational flexibility and stability are advantageous.

Properties

CAS No.

832131-69-8

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h11-12,14H,6-10H2,1-5H3

InChI Key

XAXDWAKVUCNTJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCC1O

Origin of Product

United States

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